molecular formula C16H17NO4 B4850857 METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE

METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE

Cat. No.: B4850857
M. Wt: 287.31 g/mol
InChI Key: LEYJZSZWXPOJAP-UHFFFAOYSA-N
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Description

Methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a furan ring, a benzoate ester, and an amide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate typically involves the following steps:

    Formation of the Amide Linkage: The reaction between 2,5-dimethyl-3-furoyl chloride and 3-amino-4-methylbenzoic acid in the presence of a base such as triethylamine or pyridine to form the amide intermediate.

    Esterification: The amide intermediate is then esterified using methanol and a catalyst such as sulfuric acid or hydrochloric acid to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form a furanone derivative.

    Reduction: The carbonyl group in the amide linkage can be reduced to form an amine.

    Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic conditions.

Major Products Formed

    Oxidation: Furanone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted benzoates.

Scientific Research Applications

Methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-amino-4-methylbenzoate: Similar structure but lacks the furan ring and amide linkage.

    Methyl 3-{[(2-furyl)carbonyl]amino}-4-methylbenzoate: Similar structure but with a different substitution pattern on the furan ring.

Uniqueness

Methyl 3-{[(2,5-dimethyl-3-furyl)carbonyl]amino}-4-methylbenzoate is unique due to the presence of both the furan ring and the amide linkage, which confer specific chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

methyl 3-[(2,5-dimethylfuran-3-carbonyl)amino]-4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO4/c1-9-5-6-12(16(19)20-4)8-14(9)17-15(18)13-7-10(2)21-11(13)3/h5-8H,1-4H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEYJZSZWXPOJAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C2=C(OC(=C2)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE
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METHYL 3-{[(2,5-DIMETHYL-3-FURYL)CARBONYL]AMINO}-4-METHYLBENZOATE

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